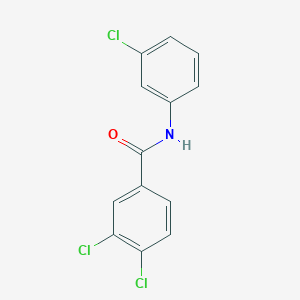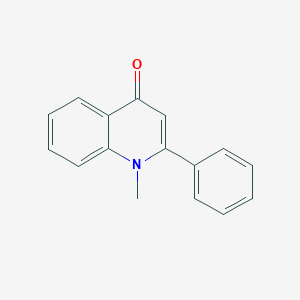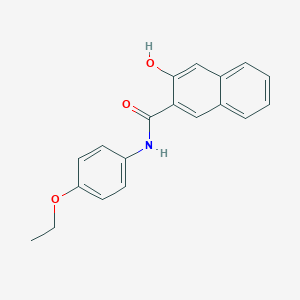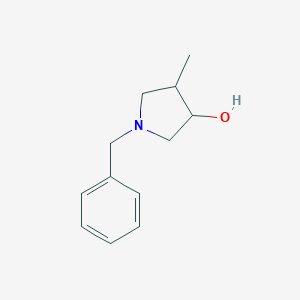
3,4-dichloro-N-(3-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-chlorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is also known as DCB or CAS number 32451-88-0.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-chlorophenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases, which are involved in DNA replication and gene expression. It also inhibits the activity of heat shock protein 90, which is involved in protein folding and stabilization. In addition, it has been shown to modulate the activity of various signaling pathways such as PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chlorophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid beta and alpha-synuclein proteins, and modulate the activity of signaling pathways involved in cell proliferation and survival. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dichloro-N-(3-chlorophenyl)benzamide in lab experiments include its potent activity against cancer cells and neuroprotective effects in Alzheimer's disease and Parkinson's disease. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For the study of 3,4-dichloro-N-(3-chlorophenyl)benzamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in preclinical and clinical studies. It may also be studied in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(3-chlorophenyl)benzamide involves the reaction of 3-chloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Scientific Research Applications
3,4-dichloro-N-(3-chlorophenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease and Parkinson's disease, it has been studied as a potential neuroprotective agent due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
properties
CAS RN |
2448-03-5 |
|---|---|
Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
InChI Key |
RBZVZZUGJGEEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Other CAS RN |
2448-03-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)


![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)



![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)